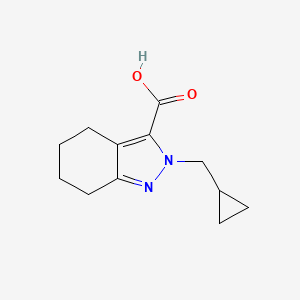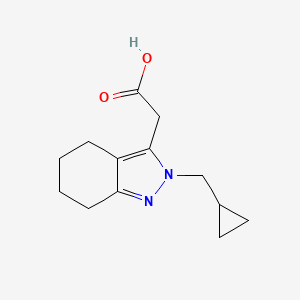![molecular formula C9H12F3N3 B1479743 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine CAS No. 2092237-99-3](/img/structure/B1479743.png)
2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine
Übersicht
Beschreibung
The compound “2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine” is a complex organic molecule. It contains a trifluoromethyl group, a cyclopenta ring, a pyrazol ring, and an ethan-1-amine group. Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their unique physicochemical properties .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the trifluoromethyl group, which is known to be a strong electron-withdrawing group . This could make the compound more reactive towards nucleophilic reagents.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural features. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and stability .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Synthesis and Antibacterial Activity : Novel derivatives of 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine have been synthesized and evaluated for their antibacterial activity. These compounds showed promising results against various bacterial strains, indicating potential applications in developing new antibacterial agents (Prasad, 2021).
Antifungal Activity
- Synthesis and Antifungal Activity : Similar compounds have been synthesized and tested for their antifungal properties. The research suggests that these compounds can be effective against certain fungal infections, highlighting their potential in antifungal drug development (Hassan, 2013).
Anticancer Potential
- Cytotoxicity Evaluation in Cancer Research : Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects on various human cancer cell lines. Some analogs exhibited significant cytotoxicity, suggesting their potential as anticancer agents (Alam et al., 2018).
Chemical Synthesis and Characterization
- Chemical Synthesis and pKa Determination : Research has been conducted on the synthesis of trifluoromethylazoles, including compounds similar to 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine. These studies also involved determining pKa values, which are crucial for understanding the compound's behavior in different pH environments, potentially aiding in pharmaceutical applications (Jones et al., 1996; 1997).
Additional Applications
- Other Heterocyclic Compound Synthesis : Research has also been focused on synthesizing various heterocyclic compounds that incorporate the trifluoromethyl group, indicating the broad potential of these compounds in different chemical and pharmaceutical applications (Rateb, 2014; Holla et al., 2006).
Wirkmechanismus
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, including competitive inhibition, allosteric modulation, and covalent binding . The exact mechanism for this compound would depend on its specific target.
Biochemical Pathways
Given the structural similarity to other pyrazole derivatives, it is possible that this compound could affect pathways related to inflammation, pain perception, or neurotransmission
Pharmacokinetics
The trifluoromethyl group in the compound could potentially enhance its lipophilicity, which might improve its absorption and distribution . .
Result of Action
Depending on its target, this compound could potentially modulate enzyme activity, alter cell signaling, or influence gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine. For example, the trifluoromethyl group could potentially enhance the compound’s stability under acidic conditions . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3/c10-9(11,12)8-6-2-1-3-7(6)15(14-8)5-4-13/h1-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJXTKXVXFMAIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(F)(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1479660.png)
![methyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1479661.png)
![2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1479662.png)
![3-(2-Azidoethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479663.png)
![3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479664.png)
![3-(2-Azidoethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479665.png)
![(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1479667.png)
![3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479669.png)
![1-Methyl-3-(piperidin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479670.png)


![1-Ethyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479680.png)
![2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479681.png)
![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479682.png)